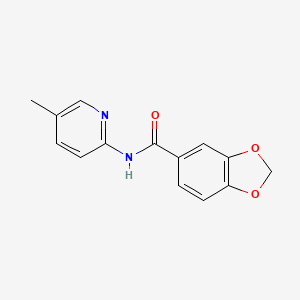

N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide

Description

N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole ring fused with a pyridine ring, which is further substituted with a carboxamide group

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C14H12N2O3/c1-9-2-5-13(15-7-9)16-14(17)10-3-4-11-12(6-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17) |

InChI Key |

OXMSYBVJTYDNIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalide, such as dichloromethane, under basic conditions.

Pyridine Ring Substitution: The methylpyridine moiety can be introduced through a nucleophilic substitution reaction using 5-methyl-2-chloropyridine and a suitable nucleophile.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the substituted benzodioxole with an amine, such as ammonia or a primary amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxole and pyridine rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been studied for its therapeutic potential in treating various diseases, particularly cancer and viral infections. Its structural features contribute to its biological activities, making it a candidate for further research.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that derivatives of benzodioxole compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 18 | Moderate toxicity observed |

| This compound | A549 (lung cancer) | 12 | High cytotoxicity |

| Related compounds | HeLa (cervical cancer) | 15 | Significant apoptosis induction |

The data suggest that this compound has promising activity against certain cancer cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Research indicates that similar compounds can inhibit viral replication by interfering with specific viral pathways.

Case Study: Influenza A Virus Inhibition

A patent describes the use of small molecule inhibitors targeting influenza A RNA polymerase. This compound may exhibit similar antiviral capabilities due to structural similarities with known inhibitors. Further studies are needed to explore this potential.

Structure and Mechanism of Action

The compound's structure plays a crucial role in its biological activity. It contains a benzodioxole moiety known for its ability to interact with various biological targets.

Proposed Mechanisms

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Topoisomerase II: Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication.

- Cell Cycle Arrest: Induction of cell cycle arrest at the G2/M phase has been observed in studies involving related chemical structures.

Summary of Findings

This compound has shown promise in both anticancer and antiviral research. The following table summarizes key findings:

| Application | Activity | Cell Lines/Targets |

|---|---|---|

| Anticancer | Induces apoptosis | MCF-7, A549 |

| Antiviral | Inhibits viral replication | Influenza A virus |

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound shares a similar pyridine ring structure but differs in its functional groups and overall structure.

2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring but are fused with a pyrimidine ring, leading to different chemical and biological properties.

Uniqueness

N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a benzodioxole ring and a methylpyridine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and materials science.

Biological Activity

N-(5-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of benzodioxole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzodioxole Derivatives

Benzodioxole derivatives are known for their multifaceted biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. They have been investigated for their potential in treating various conditions such as cancer, diabetes, and hyperlipidemia . The structural characteristics of these compounds often contribute to their biological effectiveness.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : Many benzodioxole derivatives inhibit specific enzymes that play critical roles in disease progression. For instance, they can inhibit the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells .

- Cell Cycle Modulation : Research indicates that certain derivatives can influence cell cycle progression, particularly in cancer cells. For example, compounds similar to this compound have shown the ability to induce cell cycle arrest .

- Antioxidant Activity : These compounds often exhibit antioxidant properties that help in mitigating oxidative damage within cells. This effect is crucial in various therapeutic contexts, including neuroprotection and cardioprotection .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

Case Studies

-

Anti-Cancer Activity :

In a study evaluating various benzodioxole derivatives, this compound demonstrated potent cytotoxicity against Hep3B liver cancer cells. It significantly reduced α-fetoprotein secretion levels compared to untreated controls, indicating its potential as an anti-cancer agent . -

Antidiabetic Potential :

Another investigation focused on the antidiabetic properties of related benzodioxole compounds. The study found that certain derivatives effectively inhibited α-amylase activity and showed minimal cytotoxicity towards normal cells, suggesting a promising therapeutic profile for managing diabetes .

Q & A

Q. How to design SAR studies to optimize carboxamide bioactivity?

- Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at C5) and benzodioxole (e.g., halogenation at C4). Test analogs in dose-response assays (IC₅₀) and correlate with Hammett σ values or cLogP .

Data Contradiction Resolution

Q. How to address conflicting genotoxicity results in bacterial reverse mutation assays?

- Re-test under pre-incubation conditions (37°C, 30 min) to enhance metabolic activation. Use E. coli WP2uvrA alongside S. typhimurium strains to confirm negative results. For ambiguous data (e.g., sporadic TA1535 revertants), apply OECD TG 471 criteria: dose-response, reproducibility, and historical controls .

Tables

| Key Physicochemical Properties | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 297.3 g/mol | |

| logP (Calculated) | 2.1 ± 0.3 (XLogP3) | |

| Hydrogen Bond Donors/Acceptors | 1 / 4 | |

| Melting Point | 182–185°C (DSC) |

| Biological Activity (Select Analogs) | IC₅₀/EC₅₀ | Reference |

|---|---|---|

| TRPV4 Antagonism (Analog: N-[2-(furan-2-yl)...) | 0.7 µM | |

| Opioid Receptor Binding (3,4-MDO-U-47700) | Ki = 12 nM (µ-opioid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.